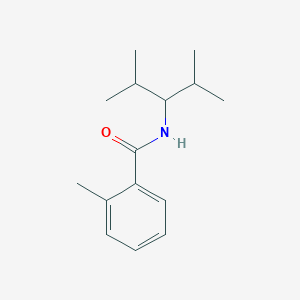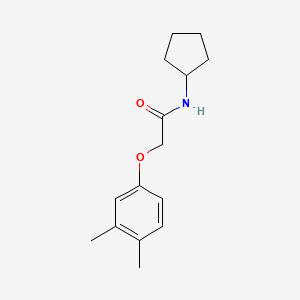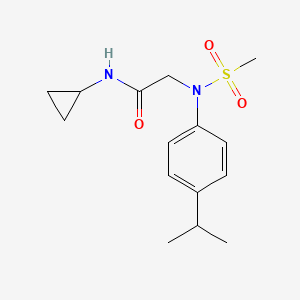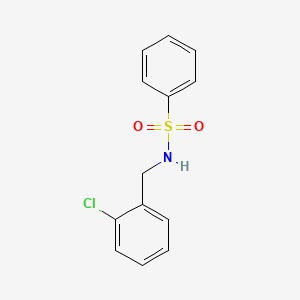![molecular formula C15H15N5O2S B5808992 N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide, commonly known as ETS, is a chemical compound that has gained significant attention in the field of scientific research. ETS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
ETS exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. ETS binds to the active site of CA, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular environment, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
ETS has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cardioprotective effects. ETS has been demonstrated to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, ETS has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Moreover, ETS has been shown to reduce oxidative stress and improve cardiac function.
実験室実験の利点と制限
ETS has several advantages for lab experiments, including its high potency and selectivity for CA inhibition. Additionally, ETS has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of ETS is its poor solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
There are several future directions for the study of ETS. One potential application of ETS is in the treatment of cancer, where it has shown promising anti-cancer activity. Additionally, ETS may have potential therapeutic applications in other diseases, such as inflammation and cardiovascular diseases. Moreover, future studies could focus on developing more soluble forms of ETS to overcome its limitations in lab experiments. Finally, further research could investigate the potential side effects of ETS and its long-term safety in humans.
Conclusion:
In conclusion, ETS is a sulfonamide derivative that has gained significant attention in the field of scientific research. ETS has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. ETS exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, leading to various biochemical and physiological effects. ETS has several advantages for lab experiments, including its high potency and selectivity for CA inhibition. However, ETS has limitations in lab experiments due to its poor solubility in water. Overall, ETS has promising potential as a therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic effects and potential side effects.
合成法
The synthesis of ETS involves the reaction of 2-ethyl-2H-tetrazole-5-amine with 4-bromo-N-phenylbenzenesulfonamide in the presence of a base. This reaction leads to the formation of ETS as a white solid with a melting point of 220-222°C.
科学的研究の応用
ETS has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. ETS has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, ETS has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, ETS has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
特性
IUPAC Name |
N-[2-(2-ethyltetrazol-5-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-20-17-15(16-19-20)13-10-6-7-11-14(13)18-23(21,22)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBRAFTRVUWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)

![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)




![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5808983.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)

